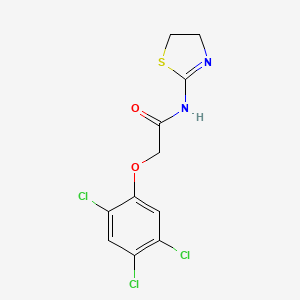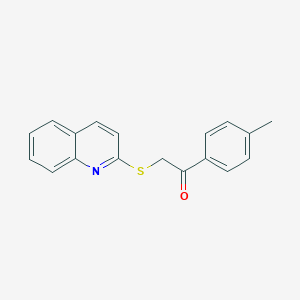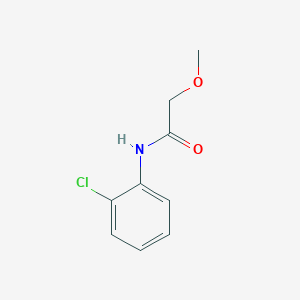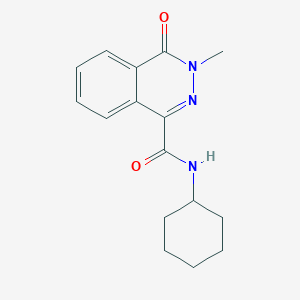![molecular formula C19H23N3O3 B5767476 N-[(E)-1-(4-nitrophenyl)ethylideneamino]adamantane-1-carboxamide](/img/structure/B5767476.png)
N-[(E)-1-(4-nitrophenyl)ethylideneamino]adamantane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(E)-1-(4-nitrophenyl)ethylideneamino]adamantane-1-carboxamide is a complex organic compound that belongs to the class of Schiff bases. Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group. This compound is notable for its unique structure, which combines an adamantane core with a nitrophenyl group, making it a subject of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-1-(4-nitrophenyl)ethylideneamino]adamantane-1-carboxamide typically involves the condensation reaction between adamantane-1-carboxylic acid and 4-nitroacetophenone in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-1-(4-nitrophenyl)ethylideneamino]adamantane-1-carboxamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as sodium borohydride or hydrogen in the presence of a catalyst.
Oxidation: The compound can undergo oxidation reactions, particularly at the adamantane core, using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Sodium borohydride, hydrogen gas with a palladium catalyst.
Oxidation: Potassium permanganate, chromium trioxide.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products
Reduction: Formation of N-[(E)-1-(4-aminophenyl)ethylideneamino]adamantane-1-carboxamide.
Oxidation: Formation of oxidized derivatives of the adamantane core.
Substitution: Formation of various substituted nitrophenyl derivatives.
Scientific Research Applications
N-[(E)-1-(4-nitrophenyl)ethylideneamino]adamantane-1-carboxamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials, due to its rigid adamantane core.
Mechanism of Action
The mechanism of action of N-[(E)-1-(4-nitrophenyl)ethylideneamino]adamantane-1-carboxamide involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the adamantane core provides structural stability. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies on its mechanism of action are ongoing to elucidate its precise molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds
- **N-[(E)-1-(4-nitrophenyl)ethylideneamino]furan-2-carboxamide
- **N-[(E)-1-(4-nitrophenyl)ethylideneamino]hexanamide
- **N’-[1-(4-nitrophenyl)ethylidene]-1-adamantanecarbohydrazide
Uniqueness
N-[(E)-1-(4-nitrophenyl)ethylideneamino]adamantane-1-carboxamide is unique due to its combination of an adamantane core with a nitrophenyl group. This structure imparts distinct physicochemical properties, such as high thermal stability and rigidity, making it suitable for various applications in research and industry. The presence of the nitrophenyl group also allows for diverse chemical modifications, enhancing its versatility compared to similar compounds.
Properties
IUPAC Name |
N-[(E)-1-(4-nitrophenyl)ethylideneamino]adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-12(16-2-4-17(5-3-16)22(24)25)20-21-18(23)19-9-13-6-14(10-19)8-15(7-13)11-19/h2-5,13-15H,6-11H2,1H3,(H,21,23)/b20-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAEUHIPSRPBLIW-UDWIEESQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C12CC3CC(C1)CC(C3)C2)C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)C12CC3CC(C1)CC(C3)C2)/C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(4-chloro-3-nitrophenyl)carbamothioyl]butanamide](/img/structure/B5767395.png)




![methyl 4,5-dimethoxy-2-[(2-methylbenzoyl)amino]benzoate](/img/structure/B5767432.png)

![methyl 2-{[(4-isobutylphenyl)sulfonyl]amino}benzoate](/img/structure/B5767454.png)

![N-[(E)-pyridin-2-ylmethylideneamino]quinolin-8-amine](/img/structure/B5767460.png)
![2-[(2,4-dichlorophenyl)thio]-N-(4-fluorophenyl)acetamide](/img/structure/B5767468.png)
![N-[2-(4-cyanophenoxy)phenyl]-2-thiophenecarboxamide](/img/structure/B5767478.png)
![2-(4-fluorophenyl)-4-[4-(trifluoromethyl)benzylidene]-1,3-oxazol-5(4H)-one](/img/structure/B5767482.png)

